
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a hydroxymethyl group, and a thioether linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The hydroxymethyl group is introduced by reacting the intermediate with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.
Acetamide Formation: The final step involves the reaction of the hydroxymethylated intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring to form imidazoline derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various thioether derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis, and biological activities, supported by data tables and case studies.
Structural Characteristics
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 305.4 g/mol
- Functional Groups :
- Imidazole ring
- Hydroxymethyl group
- Thioether group
These structural features contribute to the compound's reactivity and potential pharmacological properties.
Medicinal Chemistry
The imidazole ring is a pivotal structure in many biologically active compounds. Research indicates that derivatives of imidazole, including this compound, exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The hydroxymethyl and thioether groups may enhance solubility and bioactivity, making this compound a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Activity : A study investigated the synthesis of imidazole derivatives and their efficacy against bacterial strains. Compounds similar to this compound showed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
- Kinase Inhibition : Research published in "Bioorganic & Medicinal Chemistry Letters" highlighted the potential of imidazole derivatives as kinase inhibitors. Although specific data on this compound was not reported, its structural similarity to known inhibitors indicates that it may possess similar activities.
Pharmacological Studies
Pharmacological studies are essential for elucidating the mechanisms of action of this compound. Initial investigations suggest that its unique functional groups may interact with specific protein targets, modulating biological pathways. Further studies are required to confirm these interactions and assess the therapeutic potential.
General Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thioether Group : Nucleophilic substitution reactions are commonly used to attach the thioether moiety.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be performed using specific reagents under controlled conditions.
Optimization Techniques
Optimization of each synthetic step is crucial for maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.
Mechanism of Action
The mechanism of action of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-(hydroxymethyl)-2-((benzyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but lacks the 3-methyl group on the benzyl moiety.
2-(5-(hydroxymethyl)-2-((3-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but has a chlorine atom on the benzyl moiety instead of a methyl group.
Uniqueness
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is unique due to the presence of the 3-methylbenzyl thioether linkage, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.
Biological Activity
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is an organic compound with a complex structure that includes an imidazole ring, hydroxymethyl, and thioether functional groups. This combination of features suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into key components:
- Imidazole Ring : Known for its role in various biological processes and as a building block in many pharmaceuticals.
- Hydroxymethyl Group : Often associated with increased solubility and potential interactions with biological targets.
- Thioether Group : Contributes to the compound's reactivity and may enhance its biological activity.
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Methylbenzyl)thioimidazole | Contains thioether and imidazole | Antimicrobial activity |
2-Methylimidazole | Simple imidazole derivative | Catalytic properties |
1H-Imidazo[4,5-b]pyridine | Contains fused rings | Diverse biological activities |
Antimicrobial Properties
Compounds containing imidazole rings have been extensively studied for their antimicrobial properties. The presence of the thioether group in this compound may enhance its efficacy against various pathogens. Preliminary studies suggest that this compound could exhibit significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research into related imidazole derivatives has indicated potential anticancer properties. For instance, compounds with similar structural motifs have shown the ability to induce apoptosis in cancer cell lines through mechanisms involving topoisomerase inhibition . This suggests that this compound may also possess similar anticancer effects, warranting further investigation.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.
Study on Antimicrobial Activity
A study investigating the antimicrobial efficacy of various thioether-containing compounds found that derivatives similar to this compound exhibited notable inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 12.5 µg/mL .
Anticancer Research Insights
In a separate study focusing on imidazole derivatives, compounds were tested against glioblastoma cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity, with IC50 values in the nanomolar range. This suggests that this compound could be a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-3-2-4-11(5-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOVGPGYIJQIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.